molecular formula C23H29NO4 B6016324 ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate

ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate

Cat. No. B6016324
M. Wt: 383.5 g/mol
InChI Key: BNCRKTRAIFALFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate, also known as SKF-82958, is a synthetic compound that belongs to the class of dopamine D1 receptor agonists. This compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In

Mechanism of Action

Ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate acts as a selective agonist for dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A and other downstream signaling pathways. This activation of the dopamine D1 receptor pathway has been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression in the brain.
Biochemical and Physiological Effects
The activation of dopamine D1 receptors by this compound has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of dopamine and other neurotransmitters, an increase in synaptic plasticity, and an increase in the expression of neurotrophic factors. These effects are thought to underlie the therapeutic benefits of this compound in neurological disorders.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly selective agonist for dopamine D1 receptors, which allows for more precise manipulation of this receptor pathway. It also has a high affinity for the receptor, which allows for lower concentrations to be used in experiments. However, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of activation of the dopamine D1 receptor pathway over extended periods of time.

Future Directions

Future research on ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate could focus on several areas. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more potent and longer-lasting dopamine D1 receptor agonists. Additionally, research could focus on the identification of downstream signaling pathways that are modulated by this compound, which could lead to the development of novel therapeutic targets.

Synthesis Methods

The synthesis of ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate involves the reaction of 2-methyl-3-furoic acid with 3-phenylpropanal in the presence of sodium hydride and a catalytic amount of tetra-n-butylammonium iodide. The resulting product is then treated with piperidine and ethyl chloroformate to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Ethyl 1-(2-methyl-3-furoyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various neurological disorders. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of dyskinesia. In schizophrenia, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease. In addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.

properties

IUPAC Name

ethyl 1-(2-methylfuran-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-27-22(26)23(13-7-11-19-9-5-4-6-10-19)14-8-15-24(17-23)21(25)20-12-16-28-18(20)2/h4-6,9-10,12,16H,3,7-8,11,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRKTRAIFALFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC=C2)C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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